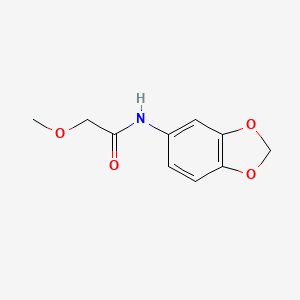
N-1,3-benzodioxol-5-yl-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-methoxyacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MDMA, which is a popular recreational drug. However,
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-2-methoxyacetamide involves the release of serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of empathy, euphoria, and well-being. It also reduces fear and anxiety, which can be beneficial in the treatment of mental health disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. These effects can be beneficial in the treatment of mental health disorders, but they can also be harmful if not monitored carefully.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-2-methoxyacetamide has several advantages and limitations for lab experiments. One advantage is that it has a relatively short half-life, which allows for precise dosing and monitoring. It also has a well-established synthesis method, which makes it easy to obtain. However, one limitation is that it is a controlled substance in many countries, which makes it difficult to obtain for research purposes.
将来の方向性
There are several future directions for the research of N-1,3-benzodioxol-5-yl-2-methoxyacetamide. One direction is the development of new synthesis methods that are more efficient and less harmful to the environment. Another direction is the investigation of the long-term effects of MDMA use on the brain and body. Additionally, there is a need for more research on the potential therapeutic applications of MDMA in the treatment of mental health disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. While it is known for its recreational use as MDMA, this paper has focused solely on its scientific research applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential therapeutic applications of this compound in the treatment of mental health disorders.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-2-methoxyacetamide involves several steps. The first step is the preparation of safrole, which is a precursor to MDMA. Safrole is converted to isosafrole through isomerization, and then to MDP2P through oxidation. MDP2P is then converted to MDMA through reductive amination. This synthesis method has been widely used in the past, but it is now illegal in many countries due to the potential for abuse.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-methoxyacetamide has been the subject of scientific research due to its potential applications in various fields. One of the most significant areas of research is in the treatment of mental health disorders such as PTSD, anxiety, and depression. MDMA has been shown to have a therapeutic effect on these disorders by increasing empathy and reducing fear.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-5-10(12)11-7-2-3-8-9(4-7)15-6-14-8/h2-4H,5-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCHCWSOVTODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)
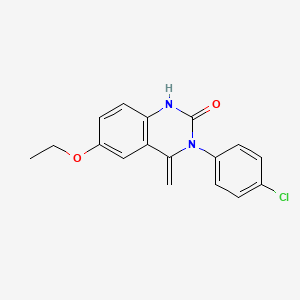

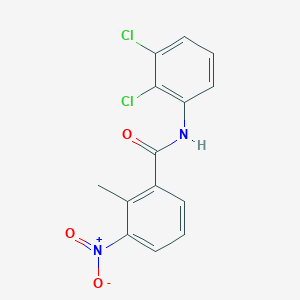
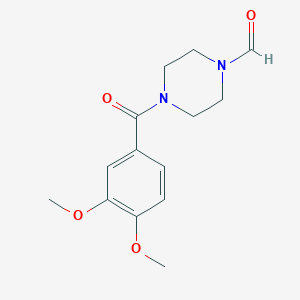

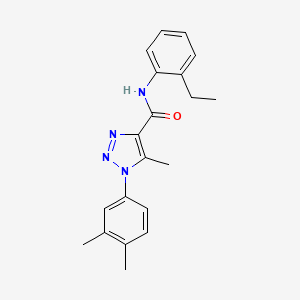
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)
